molecular formula C11H12O B12122095 2-(2-Phenylcyclopropyl)acetaldehyde

2-(2-Phenylcyclopropyl)acetaldehyde

Cat. No.: B12122095
M. Wt: 160.21 g/mol
InChI Key: PEQVIHAEPCRQEB-UHFFFAOYSA-N
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Description

2-(2-Phenylcyclopropyl)acetaldehyde is an organic compound with the molecular formula C11H12O. It is a cyclopropyl derivative with a phenyl group attached to the cyclopropyl ring and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Phenylcyclopropyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of phenylcyclopropane with an appropriate aldehyde precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylcyclopropyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 2-(2-Phenylcyclopropyl)acetic acid.

    Reduction: 2-(2-Phenylcyclopropyl)ethanol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-Phenylcyclopropyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving the interaction of aldehydes with biological systems.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Phenylcyclopropyl)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The phenyl group may also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylcyclopropylmethanol
  • 2-Phenylcyclopropylacetic acid
  • 2-Phenylcyclopropylamine

Uniqueness

2-(2-Phenylcyclopropyl)acetaldehyde is unique due to the presence of both a cyclopropyl ring and an aldehyde functional group. This combination imparts distinct reactivity and properties compared to other similar compounds. The cyclopropyl ring adds strain and reactivity, while the aldehyde group provides a site for various chemical transformations.

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2-(2-phenylcyclopropyl)acetaldehyde

InChI

InChI=1S/C11H12O/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,7,10-11H,6,8H2

InChI Key

PEQVIHAEPCRQEB-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC=CC=C2)CC=O

Origin of Product

United States

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